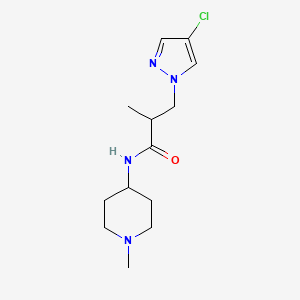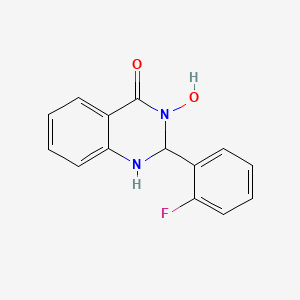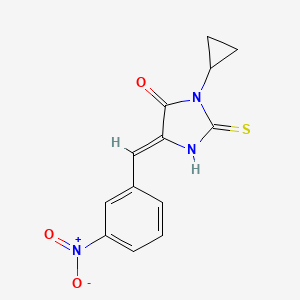![molecular formula C14H7F6N3 B14928648 5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928648.png)
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-fluorophenyl group and a pentafluoroethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It is utilized in the production of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity are essential to understanding its full potential .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine: This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Other Pyrazolo[1,5-a]pyrimidines: Compounds with different substituents on the pyrazolo[1,5-a]pyrimidine core can exhibit varying degrees of activity and selectivity in biological assays.
Uniqueness
The uniqueness of this compound lies in its combination of a fluorophenyl group and a pentafluoroethyl group, which contribute to its high stability and specific interactions with molecular targets. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C14H7F6N3 |
|---|---|
Molekulargewicht |
331.22 g/mol |
IUPAC-Name |
5-(4-fluorophenyl)-7-(1,1,2,2,2-pentafluoroethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H7F6N3/c15-9-3-1-8(2-4-9)10-7-11(13(16,17)14(18,19)20)23-12(22-10)5-6-21-23/h1-7H |
InChI-Schlüssel |
LHKOYVSHTMYSNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(C(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B14928572.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928583.png)
![4-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-3-hydroxybenzoic acid](/img/structure/B14928587.png)
![3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)

![3-Chloro-5-cyclopropyl-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14928609.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B14928619.png)

![N-(5-bromopyridin-2-yl)-1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B14928622.png)
![(3aR,7aS)-2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14928626.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B14928654.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)furan-2-carboxamide](/img/structure/B14928659.png)
